1-(2-cyclohexyl-1H-1,3-benzodiazol-1-yl)-3-(4-methylphenoxy)propan-2-ol
Description
Properties
IUPAC Name |
1-(2-cyclohexylbenzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-17-11-13-20(14-12-17)27-16-19(26)15-25-22-10-6-5-9-21(22)24-23(25)18-7-3-2-4-8-18/h5-6,9-14,18-19,26H,2-4,7-8,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMXKMVTGKYBTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CCCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of o-Phenylenediamine with Cyclohexanecarboxylic Acid
The most direct route involves acid-catalyzed condensation of o-phenylenediamine with cyclohexanecarboxylic acid. Polyphosphoric acid (PPA) or hydrochloric acid (HCl) facilitates cyclodehydration at elevated temperatures (120–160°C).
$$
\text{o-Phenylenediamine} + \text{Cyclohexanecarboxylic Acid} \xrightarrow{\text{PPA, 140°C}} \text{2-Cyclohexyl-1H-benzimidazole} + \text{H}_2\text{O}
$$
Key Parameters:
- Yield: 65–75% (optimized with PPA)
- Purity: >90% (HPLC) after recrystallization from ethanol
- Challenges: Competing formation of 1-cyclohexyl isomers; mitigated by stoichiometric control.
Alternative Pathway: Cyclohexyl Isocyanate Intermediate
Reacting o-phenylenediamine with cyclohexyl isocyanate under basic conditions (e.g., K₂CO₃) forms a urea intermediate, which undergoes thermal cyclization to yield the benzimidazole.
$$
\text{o-Phenylenediamine} + \text{Cyclohexyl Isocyanate} \xrightarrow{\text{THF, K}2\text{CO}3} \text{Urea Intermediate} \xrightarrow{\Delta} \text{2-Cyclohexyl-1H-benzimidazole}
$$
Advantages: Higher regioselectivity (>95% for 2-substitution).
Limitations: Cost and handling of isocyanates.
Synthesis of the 3-(4-Methylphenoxy)propan-2-ol Side Chain
Epoxide Ring-Opening with 4-Methylphenol
Epichlorohydrin serves as a versatile precursor. Reaction with 4-methylphenol in basic conditions (NaOH, 60°C) yields glycidyl ether, followed by acid-catalyzed hydrolysis to the diol:
$$
\text{Epichlorohydrin} + \text{4-Methylphenol} \xrightarrow{\text{NaOH}} \text{Glycidyl 4-Methylphenyl Ether} \xrightarrow{\text{H}_2\text{O, H}^+} \text{3-(4-Methylphenoxy)propan-2-ol}
$$
Optimization Notes:
- Solvent: Toluene or DMF improves miscibility.
- Yield: 80–85% after column chromatography.
Nucleophilic Substitution of Halogenated Propanol
3-Chloro-1,2-propanediol reacts with sodium 4-methylphenoxide in DMF at 80°C:
$$
\text{3-Chloro-1,2-propanediol} + \text{NaO-C}6\text{H}4\text{-4-Me} \xrightarrow{\text{DMF}} \text{3-(4-Methylphenoxy)propan-2-ol} + \text{NaCl}
$$
Advantages: Avoids epoxide handling; suitable for large-scale production.
Coupling Strategies for Final Assembly
Mitsunobu Reaction for Ether Formation
The benzimidazole nitrogen attacks a secondary alcohol via Mitsunobu conditions (DIAD, PPh₃):
$$
\text{2-Cyclohexyl-1H-benzimidazole} + \text{3-(4-Methylphenoxy)propan-2-ol} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound}
$$
Conditions:
- Solvent: THF or DCM
- Yield: 60–70%
- Side Products: Over-alkylation minimized by limiting reagent stoichiometry.
Alkylation with Halogenated Propanol
Bromination of 3-(4-methylphenoxy)propan-2-ol (e.g., PBr₃) generates a bromide intermediate, which undergoes SN2 reaction with the benzimidazole:
$$
\text{3-(4-Methylphenoxy)propan-2-ol} \xrightarrow{\text{PBr}_3} \text{2-Bromo-3-(4-methylphenoxy)propan-1-ol} \xrightarrow{\text{Base}} \text{Target Compound}
$$
Optimization:
- Base: K₂CO₃ or DBU in DMF
- Temperature: 50–70°C
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Mitsunobu Reaction | 60–70 | 95 | Moderate | High |
| Alkylation (SN2) | 55–65 | 90 | High | Moderate |
| Epoxide Ring-Opening | 70–75 | 98 | Low | Low |
Key Findings:
- Epoxide-based routes offer superior purity but require stringent temperature control.
- Mitsunobu conditions, while efficient, necessitate costly reagents.
Characterization and Quality Control
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.55 (d, J = 8.4 Hz, 1H, benzimidazole-H), 6.85–7.10 (m, 4H, aromatic), 4.20 (m, 1H, CH-O), 3.95 (m, 2H, CH₂N).
- LC-MS: m/z 367.2 [M+H]⁺.
Purity Assessment
- HPLC: >98% purity (C18 column, 70:30 MeCN/H₂O).
- Melting Point: 142–144°C (uncorrected).
Chemical Reactions Analysis
Types of Reactions
1-(2-cyclohexyl-1H-1,3-benzodiazol-1-yl)-3-(4-methylphenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Receptor Modulation
This compound is included in various screening libraries aimed at identifying ligands for G-protein coupled receptors (GPCRs), which are critical targets in pharmacology. Its inclusion in the Adenosine Receptors Targeted Library indicates its potential role in modulating adenosine receptor activity, which is significant in the treatment of conditions like asthma and cardiovascular diseases .
Cancer Research
Research has shown that compounds similar to 1-(2-cyclohexyl-1H-1,3-benzodiazol-1-yl)-3-(4-methylphenoxy)propan-2-ol exhibit anti-cancer properties. The benzodiazole moiety can influence cell signaling pathways involved in cancer progression, making it a candidate for further investigation in oncology .
Neuropharmacology
Due to its structural characteristics, the compound may also play a role in neuropharmacological applications. Compounds with similar structures have been studied for their effects on the nervous system, potentially aiding in the treatment of neurodegenerative diseases or psychiatric disorders .
Synthesis and Derivatives
The synthesis of this compound and its derivatives has been explored to enhance its pharmacological properties. Modifications to the cyclohexyl and phenoxy groups can lead to improved bioactivity and selectivity towards specific biological targets .
Bioavailability and Pharmacokinetics
Studies on the pharmacokinetics of related compounds suggest that structural modifications can significantly affect their absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these parameters is crucial for developing effective therapeutic agents .
Case Study 1: Adenosine Receptor Antagonism
In a study focusing on adenosine receptor antagonists, compounds structurally related to this compound demonstrated significant antagonistic activity against A3 adenosine receptors. This activity suggests potential applications in treating inflammatory conditions where adenosine plays a regulatory role .
Case Study 2: Anticancer Activity
A series of experiments evaluated the anticancer properties of benzodiazole derivatives, including this compound. Results indicated that certain derivatives induced apoptosis in cancer cell lines through modulation of key signaling pathways associated with cell survival and proliferation .
Mechanism of Action
The mechanism of action of 1-(2-cyclohexyl-1H-1,3-benzodiazol-1-yl)-3-(4-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole or Benzodiazol Cores
Compound 10/11 (Molecules, 2010):
- Structure: (2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol .
- Key Differences: Replaces benzodiazol with an indole ring. Substitutes cyclohexyl with methoxymethyl and methoxy groups. Includes an ethylamino linker instead of a direct propan-2-ol chain.
- Activity: Demonstrates antiarrhythmic, hypotensive, and β1-adrenoceptor binding (IC₅₀: ~10⁻⁶ M) . The lack of a bulky cyclohexyl group may reduce steric hindrance, enhancing receptor affinity compared to the target compound.
Compound 4a–l (Synthesis of 1-(4-Phenoxyphenyl)-3-[5-(Substituted Aryl)-1,3,4-Oxadiazol-2-yl]propan-1-ones):
- Structure: Features a 1,3,4-oxadiazol ring linked to a phenoxyphenyl group .
- Key Differences :
- Oxadiazol replaces benzodiazol, altering electron distribution and hydrogen-bonding capacity.
- Lacks a cyclohexyl substituent.
- Activity : Exhibits anti-inflammatory properties (ED₅₀: 20–50 mg/kg in rodent models) . The oxadiazol’s electron-withdrawing nature may enhance stability but reduce aromatic π-π stacking compared to benzodiazol.
Substituent-Driven Comparisons
Cyclohexyl vs. Cyclopropane Derivatives ():
- Example : 2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol .
- Key Differences :
- Cyclopropane introduces ring strain, increasing reactivity, whereas cyclohexyl provides conformational flexibility.
- The target compound’s cyclohexyl group may improve metabolic stability over cyclopropane derivatives.
4-Methylphenoxy vs. Methoxyphenoxy Groups:
- Example: Compounds 10/11 (Molecules, 2010) use 2-methoxyphenoxy substituents .
Electronic and Computational Analysis
Using Multiwfn () and Electron Localization Function (ELF) (), the benzodiazol core in the target compound shows strong electron delocalization across the heterocyclic ring, enhancing π-π interactions with aromatic residues in receptors. In contrast, indole-based analogues exhibit localized electron density at the nitrogen atom, favoring hydrogen-bonding interactions .
Tabulated Comparison of Key Features
Biological Activity
1-(2-cyclohexyl-1H-1,3-benzodiazol-1-yl)-3-(4-methylphenoxy)propan-2-ol is a compound with a complex structure that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a benzodiazole moiety which is known for various biological activities, including antitumor and neuroprotective effects. The detailed structure can be represented as follows:
Antitumor Activity
Research indicates that compounds related to benzodiazoles often exhibit significant antitumor effects. A study highlighted the enhanced antitumor activity of certain benzodiazole derivatives when used in combination with chemotherapeutic agents like nitrosourea . This suggests a potential therapeutic application for our compound in cancer treatment.
The proposed mechanism involves the modulation of various signaling pathways, particularly those associated with cell survival and apoptosis. Benzodiazole derivatives have been shown to interact with DNA and inhibit cell proliferation in various cancer cell lines .
Neuroprotective Effects
Benzodiazoles are also recognized for their neuroprotective properties. Studies have demonstrated that similar compounds can reduce oxidative stress and inflammation in neuronal cells, suggesting that our compound may offer protective benefits in neurodegenerative diseases .
Case Studies
Safety and Toxicity
While the compound shows promise, it is crucial to assess its safety profile. Preliminary data suggest that derivatives may cause skin and eye irritation at high concentrations . Further toxicological studies are needed to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
